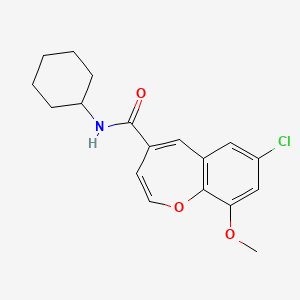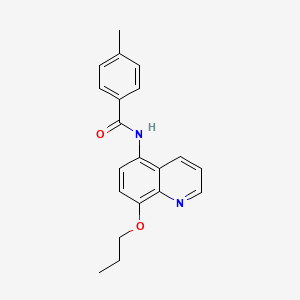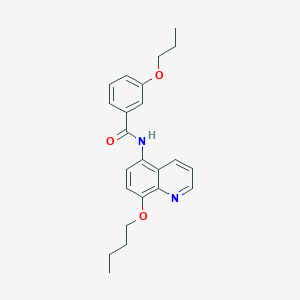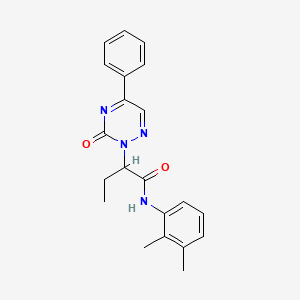
7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide: is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a chloro group, a cyclohexyl group, a methoxy group, and a carboxamide group attached to a benzoxepine ring. Benzoxepines are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine, such as cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various benzoxepine derivatives with potential biological activities.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine:
Therapeutic Potential: Due to its structural features, the compound may have potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry:
Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide is not well-documented. based on its structural features, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate its precise mechanism of action and molecular targets.
Comparison with Similar Compounds
- 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine
- 4-chloro-7-methoxyquinoline-6-carboxamide
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of a chloro group and a methoxy group, they differ in the core ring structure and the nature of the substituents.
- Biological Activities: The differences in structure can lead to variations in biological activities and therapeutic potential. For example, quinoline derivatives may exhibit different pharmacological profiles compared to benzoxepine derivatives.
Uniqueness:
- 7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and the benzoxepine core, which may confer distinct biological properties and potential applications.
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
7-chloro-N-cyclohexyl-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H20ClNO3/c1-22-16-11-14(19)10-13-9-12(7-8-23-17(13)16)18(21)20-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,20,21) |
InChI Key |
XRJFWELPWNLVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Hydroxyphenyl)-3-methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11317555.png)
![1-(3,4-Dihydroxyphenyl)-2-[(6-hydroxy-9H-purin-2-YL)sulfanyl]ethan-1-one](/img/structure/B11317559.png)
![N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11317568.png)
![2-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11317570.png)
![N-[3'-acetyl-1-(2-butoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11317575.png)

![N-(2-chlorophenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317583.png)

![1-(4-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B11317592.png)

![2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11317614.png)
![3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11317617.png)
![1-(2-methylpiperidin-1-yl)-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11317631.png)
